N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is synthesized by combining tryptamine and indole-3-carboxylic acid, resulting in a structure that features two indole moieties connected by an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide typically involves the reaction between tryptamine and indole-3-carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides. In this reaction, DCC acts as a dehydrating agent, facilitating the formation of the amide bond between the carboxylic acid group of indole-3-carboxylic acid and the amine group of tryptamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis using DCC or other coupling agents can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to neurotransmitters like serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with various molecular targets. Due to its structural similarity to tryptamine derivatives, it may interact with serotonin receptors, influencing neurotransmission and modulating various physiological processes. Additionally, its indole moieties may enable it to interact with enzymes and proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound synthesized by coupling tryptamine with ibuprofen, known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A hybrid molecule combining tryptamine and naproxen, studied for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide is unique due to its dual indole structure, which may confer distinct biological activities and interactions compared to other indole derivatives. Its ability to modulate multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O/c23-19(16-12-22-18-8-4-2-6-15(16)18)20-10-9-13-11-21-17-7-3-1-5-14(13)17/h1-8,11-12,21-22H,9-10H2,(H,20,23) |
InChI Key |
RBSMHPYJLIDGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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